Cas no 1235298-44-8 (phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate)

Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate is a specialized organic compound featuring a piperidine core functionalized with a 5-chlorothiophene-2-sulfonamide moiety and a phenyl carboxylate group. This structure confers potential utility in medicinal chemistry and drug discovery, particularly as a scaffold for protease or receptor modulation due to its sulfonamide and aromatic functionalities. The chlorothiophene group enhances electrophilic reactivity, while the piperidine ring offers conformational flexibility, facilitating interactions with biological targets. Its well-defined synthetic route allows for precise modifications, making it a valuable intermediate for developing pharmacologically active agents. The compound’s stability and solubility profile further support its applicability in experimental and industrial research settings.
phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate structure
1235298-44-8 structure
Product name:phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate
CAS No:1235298-44-8
MF:C17H19ClN2O4S2
Molecular Weight:414.926760911942
CID:6086803
PubChem ID:49685011

phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate
    • ICTLIVQJCQEMHH-UHFFFAOYSA-N
    • phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate
    • phenyl 4-[[(5-chlorothiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate
    • 1235298-44-8
    • phenyl 4-((5-chlorothiophene-2-sulfonamido)methyl)piperidine-1-carboxylate
    • F5017-2037
    • AKOS024490396
    • CCG-358262
    • VU0629891-1
    • インチ: 1S/C17H19ClN2O4S2/c18-15-6-7-16(25-15)26(22,23)19-12-13-8-10-20(11-9-13)17(21)24-14-4-2-1-3-5-14/h1-7,13,19H,8-12H2
    • InChIKey: ICTLIVQJCQEMHH-UHFFFAOYSA-N
    • SMILES: N1(C(OC2=CC=CC=C2)=O)CCC(CNS(C2SC(Cl)=CC=2)(=O)=O)CC1

計算された属性

  • 精确分子量: 414.0474771g/mol
  • 同位素质量: 414.0474771g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 570
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 112Ų

phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5017-2037-10mg
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate
1235298-44-8
10mg
$79.0 2023-09-10
Life Chemicals
F5017-2037-40mg
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate
1235298-44-8
40mg
$140.0 2023-09-10
Life Chemicals
F5017-2037-50mg
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate
1235298-44-8
50mg
$160.0 2023-09-10
Life Chemicals
F5017-2037-2μmol
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate
1235298-44-8
2μmol
$57.0 2023-09-10
Life Chemicals
F5017-2037-30mg
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate
1235298-44-8
30mg
$119.0 2023-09-10
Life Chemicals
F5017-2037-10μmol
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate
1235298-44-8
10μmol
$69.0 2023-09-10
Life Chemicals
F5017-2037-5mg
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate
1235298-44-8
5mg
$69.0 2023-09-10
Life Chemicals
F5017-2037-20μmol
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate
1235298-44-8
20μmol
$79.0 2023-09-10
Life Chemicals
F5017-2037-20mg
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate
1235298-44-8
20mg
$99.0 2023-09-10
Life Chemicals
F5017-2037-25mg
phenyl 4-[(5-chlorothiophene-2-sulfonamido)methyl]piperidine-1-carboxylate
1235298-44-8
25mg
$109.0 2023-09-10

phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate 関連文献

phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylateに関する追加情報

Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate (CAS No. 1235298-44-8): A Comprehensive Overview

Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate, identified by its CAS number 1235298-44-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a piperidine core linked to a phenyl group and a sulfonamido moiety derived from 5-chlorothiophene. The unique combination of these structural elements imparts distinct chemical and biological properties, making it a promising candidate for further exploration in drug discovery and development.

The sulfonamido group in Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate is particularly noteworthy due to its ability to participate in various biochemical interactions. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The presence of the chlorothiophene ring further enhances the compound's potential by introducing additional electronic and steric effects that can modulate its biological behavior. This dual functionality makes the compound an attractive scaffold for designing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the structural and functional properties of Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate. These studies have highlighted the compound's ability to interact with biological targets such as enzymes and receptors, suggesting its potential as an inhibitor or modulator in various disease pathways. For instance, computational simulations have indicated that the sulfonamido group can form hydrogen bonds with specific amino acid residues in protein targets, thereby influencing the compound's binding affinity and efficacy.

In the realm of drug discovery, the phenyl ring in Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate serves as an important pharmacophoric element. Phenyl derivatives are commonly found in a wide range of bioactive molecules due to their ability to engage in π-stacking interactions and hydrophobic effects with biological targets. These interactions can enhance the compound's solubility, bioavailability, and overall pharmacokinetic profile. The specific positioning of the phenyl group in relation to the piperidine core and sulfonamido moiety is crucial for optimizing these interactions and achieving desired therapeutic outcomes.

The 5-chlorothiophene-2-sulfonamido moiety is another key feature that contributes to the compound's unique properties. Thiophene derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and analgesic effects. The introduction of a chloro substituent at the 5-position of thiophene can further modulate its reactivity and biological activity. This modification can lead to enhanced binding affinity or altered metabolic stability, depending on the specific context of use. The sulfonamido group attached to this moiety adds another layer of complexity, allowing for further functionalization and derivatization to tailor the compound's properties for specific applications.

Current research in medicinal chemistry has focused on leveraging the structural features of Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate to develop novel therapeutic agents. One area of interest is its potential as an inhibitor of enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against key enzymes like dipeptidyl peptidase-4 (DPP-4) or kinases involved in signal transduction pathways. These findings highlight the compound's potential as a lead molecule for further development into therapeutic drugs.

The synthesis of Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate presents unique challenges due to its complex structural framework. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound with high purity and yield. Modern synthetic approaches often involve multi-step reactions that require careful optimization of reaction conditions to ensure regioselectivity and minimize side products. Techniques such as palladium-catalyzed cross-coupling reactions, nucleophilic substitution reactions, and cyclization processes are commonly employed in the synthesis of this type of heterocyclic compound.

The pharmacological evaluation of Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interaction with various biological targets using techniques such as enzyme inhibition assays, receptor binding studies, and cell-based assays. These studies have provided valuable insights into the compound's mechanism of action and potential therapeutic applications. In vivo studies have further corroborated these findings by evaluating the compound's efficacy and safety profiles in animal models of disease.

The future prospects for Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic indications. One exciting avenue is the development of prodrugs that can enhance the bioavailability or targeted delivery of this compound. Prodrug strategies involve modifying the parent molecule to improve its pharmacokinetic profile while maintaining or enhancing its biological activity upon administration.

Another area of interest is the exploration of nanotechnology-based delivery systems that can encapsulate or conjugate Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate for targeted therapy. Nanoparticles such as liposomes, polymeric micelles, and gold nanoparticles offer unique advantages for drug delivery by allowing for controlled release profiles, improved tissue penetration, and reduced systemic toxicity. These technologies hold great promise for enhancing the therapeutic efficacy of this compound in treating various diseases.

In conclusion,Phenyl 4-(5-chlorothiophene-2-sulfonamido)methylpiperidine-1-carboxylate (CAS No. 1235298-44-8) represents a fascinating molecule with significant potential in pharmaceutical research and drug development. Its intricate structure, characterized by a piperidine core linked to a phenyl group and a sulfonamido moiety derived from 5-chlorothiophene, makes it a versatile scaffold for designing novel therapeutic agents, particularly those targeting metabolic diseases like diabetes or cancer-related pathways, while also exploring advanced drug delivery systems, enhancing treatment options across multiple therapeutic areas.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd